2-Chloro-1,3-bis(2,6-dimethylphenyl)-1,3,2-diazaphospholidine

Structural Chemistry Organophosphorus Chemistry Bond Activation

2-Chloro-1,3-bis(2,6-dimethylphenyl)-1,3,2-diazaphospholidine (CAS 674783-84-7) is a member of the 1,3,2-diazaphospholidine class, characterized by a five-membered P-N heterocycle. It serves as a critical electrophilic precursor for installing chiral diazaphospholidine units into ligands for asymmetric catalysis.

Molecular Formula C18H22ClN2P
Molecular Weight 332.8 g/mol
CAS No. 674783-84-7
Cat. No. B12550094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1,3-bis(2,6-dimethylphenyl)-1,3,2-diazaphospholidine
CAS674783-84-7
Molecular FormulaC18H22ClN2P
Molecular Weight332.8 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)N2CCN(P2Cl)C3=C(C=CC=C3C)C
InChIInChI=1S/C18H22ClN2P/c1-13-7-5-8-14(2)17(13)20-11-12-21(22(20)19)18-15(3)9-6-10-16(18)4/h5-10H,11-12H2,1-4H3
InChIKeyUTOAHPYPEKGZHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding 2-Chloro-1,3-bis(2,6-dimethylphenyl)-1,3,2-diazaphospholidine (CAS 674783-84-7) as a Key Organophosphorus Intermediate


2-Chloro-1,3-bis(2,6-dimethylphenyl)-1,3,2-diazaphospholidine (CAS 674783-84-7) is a member of the 1,3,2-diazaphospholidine class, characterized by a five-membered P-N heterocycle. It serves as a critical electrophilic precursor for installing chiral diazaphospholidine units into ligands for asymmetric catalysis. Its synthesis and role as a precursor via metathesis with LiPPh2 to generate 2-diphenylphosphanyl-1,3,2-diazaphospholidines is well-documented [1]. The bis(2,6-dimethylphenyl) substitution provides a defined, sterically demanding environment around the phosphorus center, making this specific derivative a building block for catalysts used in reactions such as asymmetric allylic alkylation [2].

Risks of Substituting 2-Chloro-1,3-bis(2,6-dimethylphenyl)-1,3,2-diazaphospholidine with Generic Analogs or Different Precursors


Substituting this specific chloro-diazaphospholidine with other P-Cl containing heterocycles or analogs with different N-aryl groups is not trivial due to the profound impact of the N-substituent's steric and electronic properties on the ligand's subsequent coordination chemistry. The 2,6-dimethylphenyl groups create a unique steric pocket that influences the diastereomeric ratio in subsequent metal complex formations. Comparative structural analysis shows that the extent of exocyclic P-Cl bond elongation—a key indicator of reactivity—varies significantly between saturated diazaphospholidines and their unsaturated diazaphospholene analogs, confirming that the scaffold and its substitution pattern directly dictate the reactivity of the P-Cl bond [1]. Therefore, a structurally similar but chemically distinct precursor will likely lead to a different catalyst with altered enantioselectivity.

Quantitative Differentiation: Experimental Evidence for 2-Chloro-1,3-bis(2,6-dimethylphenyl)-1,3,2-diazaphospholidine


Elongated P-Cl Bond Confirms Hyperconjugative Weakening Compared to Unsaturated Analogs

Single-crystal X-ray diffraction studies have quantified the exocyclic P-Cl bond length in 2-chloro-1,3-bis(2,6-dimethylphenyl)-1,3,2-diazaphospholidine. The P-Cl bond is significantly elongated compared to standard P-Cl bonds, though this lengthening is less pronounced than in the corresponding CC-unsaturated 1,3,2-diazaphospholenes. This differential elongation is attributed to n(N)/σ*(P-Cl) hyperconjugation, a class-level electronic effect that dictates the compound's reactivity. [1]

Structural Chemistry Organophosphorus Chemistry Bond Activation

Proven Precursor for P-Phosphanyl Derivatives: Enabling Ligand Synthesis

The compound has been experimentally validated as a direct precursor to 2-diphenylphosphanyl-1,3,2-diazaphospholidines via reaction with LiPPh2. This specific transformation demonstrates its utility, though symmetrisation to tetraphenyldiphosphane and 2,2'-bis-1,3,2-diazaphospholidinyls was observed as a side reaction, indicating a specific reactivity profile that must be managed in situ. This behavior is distinct from that of other P-Cl sources, where such symmetrization may be more or less prevalent. [1]

Synthetic Methodology Phosphine Ligands Catalysis

Application in Chiral Ligand Families for Asymmetric Catalysis

While specific enantioselectivities for this exact compound are not directly reported, it belongs to a closely related series of mono- and bis(diazaphospholidine) ligands derived from analogous diamine precursors. These ligands have demonstrated excellent results in palladium-catalyzed allylic substitution, achieving up to 89% ee for C-C bond formation and up to 78% ee for C-N bond formation [1]. The performance of the final catalyst will be directly dependent on the purity and structural integrity of this precursor.

Asymmetric Catalysis Enantioselectivity Phosphine Ligands

Validated Use Cases for Procuring 2-Chloro-1,3-bis(2,6-dimethylphenyl)-1,3,2-diazaphospholidine (CAS 674783-84-7)


Synthesis of Modular Chiral Bis(diazaphospholidine) Ligands

This compound is an essential starting material for constructing C2-symmetric bis(1,3,2-diazaphospholidine) ligands. Researchers developing new ligands for asymmetric hydrogenation or hydroformylation can utilize this precursor to install the sterically demanding bis(2,6-dimethylphenyl) motif, a crucial structural element in achieving high enantioselectivities [2]. Its reliable P-Cl bond reactivity, as characterized by crystallography [1], allows for predictable modular synthesis.

Comparative Reactivity Studies in Organophosphorus Chemistry

The quantified P-Cl bond elongation and its less pronounced nature compared to unsaturated analogs make this specific compound an ideal subject for fundamental studies into n(N)/σ*(P-Cl) hyperconjugation. Researchers investigating structure-reactivity relationships in low-coordinate phosphorus centers can use its published crystal structure data as a precise benchmark for computational and experimental comparisons [1].

Development of Pd-Catalyzed Asymmetric Allylation Protocols

For process chemists seeking to optimize or replicate published Pd-catalyzed allylic substitution reactions that use monodonor diazaphospholidine ligands, this chloro-precursor is the definitive entry point. Using it ensures that the in-situ generated ligand bears the exact N-aryl substitution pattern known to yield enantioselectivities up to 89% ee for C-C bond formation in model systems, providing a validated starting point for further optimization [2].

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